Pleconaril-d8 (Major)

Description

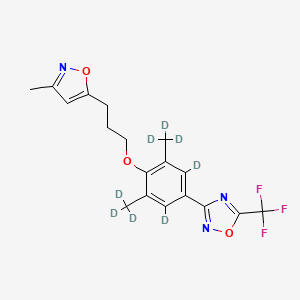

Structure

3D Structure

Properties

IUPAC Name |

3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOXLKOJHVFTRN-SKJDFIQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858325 | |

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-36-5 | |

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Derivatization of Pleconaril D8

Methodologies for Unlabeled Pleconaril (B1678520) Synthesis

The synthesis of the basic Pleconaril structure is a multi-step process that builds the molecule's distinct substituted phenyl, oxadiazole, and isoxazole (B147169) rings linked by a propyl ether chain. A common synthetic route begins with 2,6-dimethylphenol (B121312) as a starting material. researchgate.net

The key steps in one established pathway include:

Bromination and Cyanidation: The initial phenol (B47542) is modified to introduce necessary functional groups.

Etherification: The resulting substituted phenol is reacted with a three-carbon unit (a propyl derivative) to form the ether linkage. This precursor contains the 3,5-dimethylphenylpropoxy moiety.

Oxadiazole Formation: The molecule is further elaborated by reacting the nitrile group on the phenyl ring with reagents like hydroxylamine (B1172632) hydrochloride and trifluoroacetic anhydride. This sequence constructs the 5-trifluoromethyl-1,2,4-oxadiazole ring, a critical pharmacophore of Pleconaril. researchgate.netnih.gov

Isoxazole Ring Annulation: The final heterocyclic ring, the 3-methyl-isoxazole, is formed at the other end of the propyl chain to complete the Pleconaril skeleton.

This process yields the final unlabeled molecule, 3-{3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole. The structure is typically confirmed through standard analytical techniques including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Techniques for Site-Specific Deuterium (B1214612) Incorporation in Pleconaril-d8

The creation of Pleconaril-d8 requires the precise replacement of eight specific protium (B1232500) (¹H) atoms with deuterium (²H or D). Based on the common nomenclature for deuterated standards, the eight deuterium atoms are most plausibly located on the two methyl groups attached to the phenyl ring (CD₃ x 2) and one of the methylene (B1212753) groups of the propoxy linker (-OCD₂-), likely the one adjacent to the phenyl ring.

For efficient and site-specific labeling, deuteration is often performed on a key intermediate rather than the final, complex Pleconaril molecule. A suitable precursor for producing Pleconaril-d8 would be an advanced intermediate that contains the 3,5-dimethylphenyl moiety prior to the final cyclization steps. The synthesis would proceed as with the unlabeled compound to create a precursor such as 4-(3-chloropropoxy)-3,5-dimethylbenzonitrile. This intermediate can then be subjected to deuteration before completing the synthesis.

Hydrogen-deuterium exchange (H/D exchange) is a primary method for introducing deuterium into a molecule. Modern catalytic systems offer high selectivity for this transformation, even in complex molecules. nih.gov

Ruthenium-catalyzed H/D exchange is a particularly effective method for this purpose. goettingen-research-online.denih.gov This approach can facilitate the deuteration of C-H bonds, including the typically inert C(sp³)–H bonds found in methyl groups. nih.govrsc.org In a potential synthetic route for Pleconaril-d8, a precursor containing the dimethylphenyl group would be treated with a ruthenium catalyst in the presence of a deuterium source, most commonly deuterium oxide (D₂O), which is inexpensive and readily available. nih.gov The catalyst activates the C-H bonds of the methyl groups and the benzylic methylene group, allowing for exchange with deuterium atoms from the D₂O solvent. This late-stage deuteration strategy is highly efficient for preparing isotopically labeled compounds for use as internal standards in metabolic studies. nih.gov

Isotopic Purity and Batch Consistency Considerations for Pleconaril-d8 Production

For Pleconaril-d8 to function reliably as an internal standard, its isotopic purity and consistency between batches must be rigorously controlled. musechem.comacs.org The primary goal is to maximize the incorporation of the desired number of deuterium atoms (eight in this case) while minimizing the presence of partially deuterated or unlabeled species (d0 through d7). rsc.org

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for assessing isotopic enrichment. rsc.orgnih.gov By analyzing the mass distribution of the molecular ions, the relative abundance of each isotopologue (molecules with 0, 1, 2... up to 8 deuterium atoms) can be quantified. This allows for the calculation of the percentage of isotopic purity, ensuring it meets the high standards required for quantitative analysis (typically >98%). rsc.org

Maintaining batch-to-batch consistency is essential for the long-term reliability of clinical or research studies. nih.gov Manufacturers implement strict quality control protocols where each new batch of Pleconaril-d8 is compared against a reference standard. The isotopic distribution, chemical purity, and concentration are verified to ensure that each batch will perform identically in analytical assays. musechem.comthermofisher.comamerigoscientific.com

Chemical Characterization of Pleconaril-d8 Structure

The final step in the production of Pleconaril-d8 is the comprehensive characterization of its chemical structure to confirm both its molecular integrity and the precise location of the deuterium labels. rsc.org A combination of mass spectrometry and NMR spectroscopy is used for this purpose.

Mass Spectrometry (MS): The mass spectrum of Pleconaril-d8 will show a molecular ion peak that is 8 mass units higher than that of unlabeled Pleconaril, corresponding to the replacement of eight ¹H atoms (1.0078 amu) with eight ²H atoms (2.0141 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A proton NMR spectrum provides definitive evidence of deuterium incorporation. The signals corresponding to the protons of the two aromatic methyl groups and the specific methylene group on the propoxy chain will be absent or significantly diminished in the ¹H NMR spectrum of Pleconaril-d8 compared to its unlabeled counterpart.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be used to directly observe the deuterium atoms, showing signals at chemical shifts corresponding to the positions where labeling has occurred.

¹³C NMR: A carbon-13 NMR spectrum can also be informative, as the resonance of a carbon atom bonded to deuterium (C-D) exhibits a characteristic splitting pattern (due to C-D coupling) and is often shifted slightly upfield compared to a C-H bond.

These analytical techniques collectively provide irrefutable confirmation of the successful synthesis and structural identity of Pleconaril-d8.

Data Tables

Table 1: Properties of Pleconaril-d8 (Major)

| Property | Value |

| Chemical Name | 3-{3,5-di(methyl-d3)-4-[3-(3-methylisoxazol-5-yl)propoxy-d2]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole |

| Molecular Formula | C₁₈H₁₀D₈F₃N₃O₃ |

| Molecular Weight | 389.40 g/mol |

| CAS Number | 1346602-36-5 |

| Isotopic Purity | Typically ≥98% |

| Appearance | Solid |

Table 2: Comparison of Analytical Data for Pleconaril and Pleconaril-d8

| Analytical Parameter | Pleconaril (Unlabeled) | Pleconaril-d8 (Major) |

| Molecular Formula | C₁₈H₁₈F₃N₃O₃ | C₁₈H₁₀D₈F₃N₃O₃ |

| Molecular Weight | 381.36 g/mol | 389.40 g/mol |

| Key ¹H NMR Signals | Signals present for two Ar-CH₃ groups and -OCH₂- group | Signals for two Ar-CD₃ groups and -OCD₂- group are absent |

Molecular and Cellular Mechanism of Action of Pleconaril D8

Binding Interactions with Viral Capsid Proteins (VP1)

The antiviral effect of Pleconaril-d8 originates from its ability to bind to a specific protein component of the viral capsid, known as viral protein 1 (VP1). drugbank.comyoutube.com The picornavirus capsid is a complex structure composed of 60 protomers, each containing four viral proteins: VP1, VP2, VP3, and VP4. wikipedia.orgwikipedia.org VP1, VP2, and VP3 form the external surface of the capsid, while VP4 is located on the interior. wikipedia.orgescholarship.org

Pleconaril-d8 binds to a highly conserved hydrophobic pocket located within the VP1 protein. drugbank.comyoutube.comwikipedia.org This binding is characterized by noncovalent, hydrophobic interactions. wikipedia.org The pocket is typically occupied by a lipid molecule known as a "pocket factor," which plays a role in regulating the stability of the capsid. biorxiv.org Pleconaril-d8 acts as a mimic of this natural pocket factor, displacing it and occupying the hydrophobic cavity. biorxiv.org

The binding orientation of Pleconaril (B1678520) within this pocket has been studied, revealing that the different rings of the molecule interact with specific regions of the pocket. wikipedia.org For instance, the methylisoxazole ring is positioned near the entrance of the pocket, while the 3-fluromethyl oxadiazole ring sits (B43327) at the end, and the central phenyl ring is located in the middle of the pocket. wikipedia.org The specific amino acid residues that line this pocket are crucial for the binding of Pleconaril-d8.

The binding of Pleconaril-d8 into the hydrophobic pocket of VP1 induces significant conformational changes in the viral capsid. researchgate.netwikipedia.org These changes result in a more rigid and stabilized virion. drugbank.comwikipedia.orgnih.gov This increased stability is a key aspect of the drug's antiviral mechanism. The stabilization of the capsid prevents the conformational changes that are necessary for the virus to proceed with its replication cycle. wikipedia.orgmdpi.com The increased rigidity of the capsid interferes with its ability to interact with host cell receptors and to uncoat, which are essential steps for a successful infection. wikipedia.org

Inhibition of Viral Replication Cycle Stages by Pleconaril-d8 (Uncoating, Attachment)

By stabilizing the viral capsid, Pleconaril-d8 effectively inhibits critical stages of the viral replication cycle, primarily viral uncoating and, in some cases, attachment to host cells. drugbank.comyoutube.comnih.govtaylorandfrancis.com

Inhibition of Uncoating: Uncoating is the process by which a virus releases its genetic material (in the case of picornaviruses, RNA) into the host cell. libretexts.org This process requires the viral capsid to be flexible and undergo conformational changes. wikipedia.orgmdpi.com The rigidification of the capsid by Pleconaril-d8 binding directly prevents these necessary changes, thus blocking the release of viral RNA into the cytoplasm. drugbank.comnih.gov

Inhibition of Attachment: In some rhinoviruses, the binding of Pleconaril-d8 can also prevent the virus from attaching to its specific receptors on the surface of host cells. wikipedia.orgtaylorandfrancis.com The conformational changes induced by the drug can alter the structure of the receptor-binding site on the virus, thereby reducing its affinity for the host cell receptor. wikipedia.org

Role of Deuteration in Modulating Binding Kinetics and Dissociation Rates

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy used in medicinal chemistry to improve the pharmacokinetic properties of drugs. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the deuterated compound more resistant to metabolic breakdown by enzymes in the body. nbinno.com

This resistance to metabolism, known as the kinetic isotope effect, can lead to several potential advantages for a deuterated drug like Pleconaril-d8 compared to its non-deuterated counterpart: nih.gov

Increased Half-life: By slowing down the rate of metabolism, deuteration can prolong the time the drug remains in the body, potentially leading to a longer duration of action. researchgate.net

Improved Bioavailability: A slower rate of first-pass metabolism can result in a higher proportion of the administered dose reaching systemic circulation. nbinno.com

Altered Metabolite Profile: Deuteration can shift the metabolic pathway of a drug, potentially reducing the formation of toxic or inactive metabolites and favoring the formation of more effective or less harmful ones. nih.gov

While specific studies on the binding kinetics and dissociation rates of Pleconaril-d8 are not extensively detailed in the provided search results, the general principles of deuteration suggest that the stronger C-D bonds could lead to a more stable interaction with the VP1 binding pocket and a slower dissociation rate, thereby potentially enhancing its antiviral efficacy and duration of action. sciencecoalition.org

Investigations into Molecular Mechanisms of Pleconaril-d8 Resistance

As with many antiviral agents, resistance to Pleconaril can emerge through mutations in the viral genome. nih.gov These mutations typically occur in the gene encoding the VP1 capsid protein, specifically in the region that forms the hydrophobic binding pocket. nih.govnih.gov

Mutations that confer resistance to Pleconaril often involve the substitution of amino acids within the binding pocket with bulkier ones. pnas.org These larger amino acid side chains can sterically hinder the binding of the drug, effectively reducing its ability to occupy the pocket and stabilize the capsid. pnas.org

The following table summarizes some of the key mutations in the VP1 protein that have been associated with resistance to capsid-binding inhibitors like Pleconaril.

| Virus | Amino Acid Position | Original Amino Acid | Mutated Amino Acid | Reference(s) |

| Human Rhinovirus 14 (HRV14) | 150 | Alanine | Threonine/Valine | nih.gov |

| Human Rhinovirus 2 (HRV2) | 99 | Isoleucine | Phenylalanine | nih.govresearchgate.net |

| Enterovirus D68 (EV-D68) | 69 | Valine | Alanine | researchgate.net |

| Enterovirus D68 (EV-D68) | 156 | Alanine | Threonine | nih.govresearchgate.net |

| Coxsackievirus B3 (CVB3) | 1092 | Not Specified | Not Specified | wikipedia.org |

| Human Rhinovirus 14 (HRV14) | 191 | Valine | Leucine | pnas.org |

| Human Rhinovirus 14 (HRV14) | 152 | Tyrosine | Phenylalanine | pnas.org |

These mutations highlight the evolutionary pressure exerted by Pleconaril on the virus and underscore the importance of understanding the molecular basis of resistance for the development of next-generation antiviral therapies. researchgate.netnih.gov

Pharmacokinetic and Metabolic Research of Pleconaril D8 in Preclinical Models

Absorption and Distribution Studies of Pleconaril-d8 in Preclinical Systems

In vitro studies using cell-based models are crucial for predicting the absorption and transport of a drug candidate across biological membranes. For Pleconaril (B1678520), analogues have been assessed using systems such as the Madin-Darby Canine Kidney II - Multi-Drug Resistance 1 (MDCKII-MDR1) cell line to determine apparent permeability (Papp). These assays help to understand a compound's potential for oral absorption and its interaction with efflux transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene.

High permeability is a desirable characteristic for orally administered drugs. Studies on Pleconaril and its analogues have demonstrated high permeability in these in vitro systems, suggesting a capacity for efficient transport across cellular barriers, which is consistent with its known oral bioavailability. biorxiv.org

In Vitro ADME Profile of Pleconaril and Analogues

| Compound | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Cell System |

|---|---|---|

| Pleconaril | 27 | MDCKII-MDR1 |

| Vapendavir (B1682827) | 15 | MDCKII-MDR1 |

| CP-11526092 (Analogue) | >30 | MDCKII-MDR1 |

Preclinical studies in animal models indicate that Pleconaril achieves broad distribution throughout the body. Due to its lipophilic nature, it readily penetrates various tissues, including the central nervous system (CNS). nih.gov In rat models, following oral administration, concentrations of Pleconaril in brain tissue were found to exceed the levels measured in the serum, demonstrating its ability to cross the blood-brain barrier. nih.gov

Furthermore, in mouse models of enteroviral infections, treatment with Pleconaril led to significant reductions in viral loads in key target organs. In studies involving Coxsackievirus B3, Pleconaril treatment dramatically lowered viral titers in both the pancreas and the heart, indicating that the drug reaches these tissues in sufficient concentrations to exert its antiviral effect. nih.gov

Tissue Distribution and Activity of Pleconaril in Animal Models

| Animal Model | Tissue | Finding | Reference |

|---|---|---|---|

| Rat | Brain | Drug levels exceeded those in serum. | nih.gov |

| Mouse (CVB3 Infection) | Pancreas | Viral titers were 1 to 4 log₁₀ lower than in untreated controls. | nih.gov |

| Mouse (CVB3 Infection) | Heart | Viral titers showed a 4 to >7 log₁₀ reduction compared to controls. | nih.gov |

| Mouse (EV-D68 Infection) | Lung | Statistically significant 1-log reduction in lung titer. | nih.gov |

Biotransformation Pathways and Metabolite Identification of Pleconaril-d8

The chemical structure of Pleconaril was intentionally designed to enhance its metabolic stability. A key modification was the introduction of a trifluoromethyl group on the oxadiazole ring, which serves to protect the molecule from degradation by oxidative metabolic enzymes. nih.gov This strategic design results in a global stabilization of the compound against extensive biotransformation.

Consequently, Pleconaril undergoes limited metabolism, which is reflected in its long serum half-life. nih.gov The metabolic stabilization means that fewer metabolites are produced, and they are present at lower concentrations in vivo. nih.gov This characteristic minimizes the potential for the formation of active or toxic metabolites. While specific major and minor metabolic pathways are not extensively detailed in the literature, the primary focus of its development was to limit biotransformation, allowing the parent compound to be the primary active agent.

While designed for metabolic stability, Pleconaril does interact with the cytochrome P450 (CYP) enzyme system, which is a primary driver of drug metabolism. nih.govmdpi.com The principal interaction noted for Pleconaril is not as a substrate for extensive breakdown, but rather as an inducer of CYP enzyme activity. biorxiv.orgbiorxiv.org

Specifically, Pleconaril has been identified as a potential inducer of the CYP3A enzyme subfamily. youtube.com CYP3A4 is one of the most abundant and important enzymes for drug metabolism in humans. frontiersin.org Enzyme induction can accelerate the metabolism of other co-administered drugs that are substrates of CYP3A, leading to potential drug-drug interactions. biorxiv.org This aspect of Pleconaril's profile is a significant consideration in its development, as CYP induction can alter the pharmacokinetic and pharmacodynamic properties of other medications. biorxiv.orgbiorxiv.org

Excretion and Clearance Mechanisms of Pleconaril-d8 in Preclinical Models

The excretion of Pleconaril and its potential metabolites primarily occurs after hepatic metabolism. Due to its high metabolic stability, a very small fraction of the drug is eliminated from the body unchanged. Pharmacokinetic studies have shown that less than 1% of Pleconaril is excreted unchanged in the urine. youtube.com

The apparent oral clearance (Cl/F) of Pleconaril is influenced by factors such as food intake. Preclinical and clinical studies have demonstrated that the bioavailability of Pleconaril is significantly enhanced when administered with food, which in turn affects its apparent clearance calculations. nih.gov Correcting for changes in bioavailability shows that clearance values are similar regardless of food intake. nih.gov The high degree of protein binding (over 99%) also influences the drug's volume of distribution and clearance mechanisms. youtube.com

Application of Deuterium (B1214612) Kinetic Isotope Effects in Pleconaril-d8 Metabolic Stability Studies

The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (D) at sites of metabolic vulnerability within a drug molecule can significantly alter its pharmacokinetic profile. This alteration is primarily due to the deuterium kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond, which is often the rate-limiting step in oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family, requires more energy and proceeds at a slower rate. This can result in reduced metabolic clearance and an extended plasma half-life of the deuterated drug.

While specific studies on the metabolic stability of Pleconaril-d8 are not extensively available in the public domain, the well-established principles of KIE provide a strong theoretical framework for its potential benefits. Pleconaril is known to be a substrate for CYP3A4, a major drug-metabolizing enzyme. Therefore, selective deuteration of Pleconaril at positions susceptible to CYP3A4-mediated oxidation could lead to a more stable compound with an improved pharmacokinetic profile.

Quantification of Deuterium Kinetic Isotope Effects on Metabolic Clearance

The quantification of the deuterium KIE on the metabolic clearance of a drug candidate is a critical step in preclinical development. This is typically assessed through in vitro studies using liver microsomes or hepatocytes, which contain the necessary metabolic enzymes. The intrinsic clearance (CLint) of the parent compound (Pleconaril) and its deuterated analog (Pleconaril-d8) are determined and compared. The KIE is then calculated as the ratio of the intrinsic clearance of the non-deuterated compound to that of the deuterated compound (KIE = CLint(H) / CLint(D)).

A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway and that deuteration has successfully slowed down this process. For example, if the primary site of metabolism on Pleconaril involves the oxidation of a specific alkyl group, replacing the hydrogens on that group with deuterium would be expected to yield a significant KIE.

While specific experimental data for Pleconaril-d8 is not publicly available, the following table illustrates a hypothetical in vitro comparison of metabolic stability between Pleconaril and a deuterated version, based on typical findings in deuterated drug studies.

| Compound | In Vitro System | Intrinsic Clearance (μL/min/mg protein) | Half-life (t½, min) | Kinetic Isotope Effect (KIE) |

|---|---|---|---|---|

| Pleconaril | Human Liver Microsomes | 150 | 25 | 3.0 |

| Pleconaril-d8 | Human Liver Microsomes | 50 | 75 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Insights from Deuterium Substitution on Enzyme-Substrate Interactions

Beyond simply slowing metabolism, the study of deuterium KIEs can provide valuable mechanistic insights into the enzyme-substrate interactions. The magnitude of the KIE can offer clues about the transition state of the reaction. A large KIE suggests that the C-H bond is significantly weakened in the transition state of the enzymatic reaction, which is characteristic of a hydrogen abstraction mechanism often employed by CYP enzymes.

Furthermore, deuterium substitution can sometimes lead to a phenomenon known as "metabolic switching." If the metabolism at the primary site is slowed by deuteration, the enzymatic machinery may shift to metabolize the drug at an alternative, previously minor site. Investigating the metabolite profile of Pleconaril-d8 compared to Pleconaril would be crucial to identify any potential metabolic switching. This analysis would typically be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

Understanding these mechanistic details is vital for the rational design of deuterated drugs. It allows medicinal chemists to strategically place deuterium atoms at locations that will most effectively block the major metabolic pathways without shunting the metabolism towards the formation of potentially toxic or inactive metabolites. While direct experimental evidence for Pleconaril-d8 is lacking in published literature, the established principles of KIE strongly suggest that a deuterated version of Pleconaril could offer significant advantages in terms of metabolic stability and pharmacokinetic performance.

Advanced Analytical Methodologies for Pleconaril D8 Investigations

Chromatographic Separation Techniques for Pleconaril-d8 and its Metabolites (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental techniques for the separation of Pleconaril-d8 and its potential metabolites from complex biological matrices. mssm.edu These methods offer the high resolution required to separate the deuterated parent drug from its non-deuterated analogue and various metabolic products. UPLC, with its use of smaller particle size columns (sub-2 µm), provides significant advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity, which are critical for demanding bioanalytical applications. mdpi.com

The development of a robust separation method for Pleconaril-d8 would typically involve the optimization of several key parameters. Reversed-phase chromatography is a common approach for molecules of this nature. A typical setup might employ a C18 or phenyl-hexyl column, which separates compounds based on their hydrophobicity. mssm.edu Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively resolve compounds with differing polarities, such as the parent drug and its more polar metabolites. mdpi.com The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation efficiency. researchgate.netnih.gov The successful chromatographic separation is a prerequisite for accurate subsequent quantification by mass spectrometry. nih.gov

| Parameter | Typical Starting Conditions for Method Development | Purpose |

| Stationary Phase (Column) | C18, Phenyl-Hexyl (sub-2 µm for UPLC) | Provides hydrophobic interaction for separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Elutes compounds from the column. Acid improves peak shape and ionization efficiency for MS. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities (parent drug and metabolites). |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC)0.8 - 1.2 mL/min (HPLC) | Influences separation time and efficiency. |

| Column Temperature | 30 - 40 °C | Affects viscosity of the mobile phase and retention times, can improve peak shape. |

| Injection Volume | 1 - 10 µL | Amount of sample introduced into the system. |

Mass Spectrometry Applications for Pleconaril-d8 Quantification and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the preferred technology for the quantification and structural characterization of drugs and their metabolites due to its exceptional sensitivity and selectivity. nih.govmedscape.com

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis. rsc.org This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. In the context of studying non-deuterated Pleconaril (B1678520), Pleconaril-d8 serves as the ideal internal standard. Conversely, if quantifying Pleconaril-d8 itself, a different isotopologue (e.g., ¹³C-labeled Pleconaril) or the non-deuterated Pleconaril could be used.

The internal standard is added to samples at a known concentration at the beginning of the sample preparation process. rsc.org Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement effects in the mass spectrometer. By measuring the peak area ratio of the analyte to the stable isotope-labeled standard, highly accurate and precise quantification can be achieved. rsc.orgnih.gov This method, often employing tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors of <5 ppm). This capability is invaluable for identifying and structurally characterizing unknown metabolites. medscape.com

When analyzing samples from preclinical studies, HRMS can detect potential metabolites of Pleconaril-d8. The precise mass measurement allows for the determination of the elemental composition of these unknown compounds. Metabolites are typically formed through enzymatic reactions such as oxidation (addition of an oxygen atom, +15.9949 Da) or glucuronidation (addition of C₆H₈O₆, +176.0321 Da). By comparing the accurate mass of a suspected metabolite to that of the parent drug (Pleconaril-d8), the exact mass difference can be used to hypothesize the biotransformation that occurred. The presence of the eight deuterium (B1214612) atoms provides a unique isotopic signature, making it easier to distinguish drug-related material from endogenous metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Analysis of Pleconaril-d8

In a standard proton (¹H) NMR spectrum, the sites of deuteration on the Pleconaril-d8 molecule would be evident by the absence of proton signals that would be present in the spectrum of non-deuterated Pleconaril. More directly, deuterium (²H) NMR spectroscopy can be employed. A ²H NMR experiment will produce signals only from the deuterium nuclei in the molecule. nih.govnih.gov The chemical shifts of these signals provide information about the electronic environment of the deuterium atoms, confirming that the labeling has occurred at the intended positions.

Advanced two-dimensional NMR techniques, such as ²H-¹H correlation spectroscopy, can further elucidate the structure by showing correlations between deuterium nuclei and nearby protons, providing definitive proof of the label positions. chemrxiv.org This level of structural verification is crucial for ensuring the identity and quality of the deuterated standard used in quantitative studies.

| NMR Technique | Application for Pleconaril-d8 | Information Gained |

| ¹H NMR | Structural Confirmation | Absence of proton signals at deuterated positions confirms labeling. |

| ²H NMR | Direct Detection of Deuterium | Provides signals corresponding to each deuterium site, confirming their chemical environment. nih.govnih.gov |

| ¹³C NMR | Carbon Skeleton Analysis | Confirms the overall carbon framework of the molecule. |

| ²H-¹H COSY | Isotope Site Verification | Shows correlations between deuterium and proton nuclei, definitively mapping the location of deuterium atoms. chemrxiv.org |

Spectroscopic Methods for Mechanistic Studies of Pleconaril-d8 Interactions

Spectroscopic and biophysical methods are employed to study the mechanism of action of antiviral compounds like Pleconaril, which often involves binding to and stabilizing the viral capsid. nih.gov These techniques can be applied to Pleconaril-d8 to ensure its binding characteristics are comparable to the non-deuterated form.

Spectrophotometric assays, such as those measuring the inhibition of viral cytopathic effect (CPE), can quantify the antiviral potency. nih.gov Furthermore, thermostability assays can provide evidence of direct binding. In these experiments, the virus is incubated with the compound and then subjected to thermal stress. A compound that binds and stabilizes the capsid will protect the virus from heat-induced inactivation. nih.gov This stabilization can be monitored by measuring remaining viral infectivity.

Other spectroscopic techniques, such as fluorescence spectroscopy, could also be used. For instance, changes in the intrinsic tryptophan fluorescence of the viral capsid proteins upon binding of Pleconaril-d8 could be monitored to determine binding affinity and kinetics. Differential Scanning Calorimetry (DSC) is another powerful technique that measures the heat changes associated with the thermal unfolding of the viral proteins, providing another way to assess the stabilizing effect of ligand binding. nih.gov

Development and Validation of Bioanalytical Methods for Pleconaril-d8 in Biological Matrices (Preclinical Context)

Before a new analytical method can be used to support preclinical studies, it must be rigorously validated to ensure it is reliable and reproducible for its intended purpose. researchgate.netnih.gov The development and validation of a bioanalytical method for quantifying Pleconaril-d8 in biological matrices like plasma or tissue homogenates would be performed in accordance with regulatory guidelines. nih.govitrlab.com

The validation process assesses several key performance characteristics:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or metabolites. mdpi.com

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the measurements. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). mdpi.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net

Matrix Effect: An assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte. mdpi.com

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. mdpi.com

Successful validation demonstrates that the analytical method is fit-for-purpose and can provide reliable data for pharmacokinetic and other preclinical assessments. itrlab.comgrafiati.com

Preclinical Antiviral Efficacy and Mechanistic Studies of Pleconaril D8

In Vitro Antiviral Activity of Pleconaril-d8 against Picornaviruses (e.g., Enteroviruses, Rhinoviruses)

The in vitro antiviral activity of deuterated pleconaril (B1678520), Pleconaril-d8, has been a subject of investigation to determine its efficacy against a broad range of picornaviruses, which include clinically significant pathogens such as enteroviruses and rhinoviruses. The primary mechanism of action for pleconaril involves binding to a hydrophobic pocket within the viral capsid protein VP1. biorxiv.orgbiorxiv.orgdrugbank.com This binding stabilizes the capsid, thereby preventing the uncoating process and the subsequent release of viral RNA into the host cell, which is essential for replication. biorxiv.orgasm.orgfrontierspartnerships.org Studies on the parent compound, pleconaril, have demonstrated potent, broad-spectrum activity against the majority of enterovirus and rhinovirus serotypes. asm.orgnih.govnih.gov The rationale for developing deuterated versions of drugs like Pleconaril-d8 stems from the principle of the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium (B1214612) isotope can slow down metabolic processes, potentially leading to improved pharmacokinetic properties without altering the fundamental mechanism of action. nih.gov

To evaluate the antiviral efficacy of compounds like Pleconaril-d8, various cell culture models are employed that are permissive to picornavirus replication. These assays typically measure the ability of the compound to protect an infected cell monolayer from the virus-induced cytopathic effect (CPE). nih.gov Commonly used cell lines for enterovirus and rhinovirus research include HeLa cells, RD (rhabdomyosarcoma) cells, and A549 (human alveolar basal epithelial) cells. nih.govnih.govpreprints.org The selection of the cell line can depend on the specific virus serotype being tested. nih.gov In these assays, susceptible cells are seeded in microtiter plates and infected with a standardized amount of virus in the presence of varying concentrations of the antiviral agent. nih.gov The concentration of the compound that provides 50% protection to the cells from viral CPE is determined as the 50% effective concentration (EC₅₀). nih.govresearchgate.net For pleconaril, these assays have confirmed sub-micromolar potency against a wide array of picornaviruses. biorxiv.org

A critical aspect of preclinical research into a deuterated compound is the direct comparison of its efficacy against the unlabeled parent drug. Since deuterated drugs are spatially and electronically similar to their non-deuterated counterparts, they are expected to interact with their biological targets in a comparable manner. nih.gov Therefore, Pleconaril-d8 is hypothesized to bind to the VP1 capsid pocket with similar affinity to pleconaril, resulting in comparable in vitro antiviral potency. The primary advantage of deuteration is not typically an increase in intrinsic antiviral activity but rather an enhancement of metabolic stability. nih.gov Comparative viral inhibition assays would be conducted side-by-side, testing Pleconaril-d8 and pleconaril against various enterovirus and rhinovirus strains in identical cell culture systems. The resulting EC₅₀ values would be compared to confirm that the structural modification does not negatively impact the compound's ability to inhibit viral replication.

Table 1: Representative In Vitro Antiviral Activity of Pleconaril Against Picornaviruses This table presents data for the parent compound, pleconaril, as specific comparative data for Pleconaril-d8 is not available in the provided search results. It serves as an example of how such data would be presented.

| Virus Serotype | Cell Line | Pleconaril EC₅₀ (µM) | Reference |

|---|---|---|---|

| Enterovirus D68 (EV-D68) | HeLa | <0.029 | biorxiv.org |

| Echovirus 11 | Various | ≤0.03 (MIC₅₀ for clinical isolates) | asm.orgnih.gov |

| Coxsackievirus B3 (Strain M) | HeLa | Sensitive (Specific EC₅₀ not stated) | nih.gov |

| Human Rhinovirus 14 (HRV-14) | HeLa | Sub-micromolar | biorxiv.org |

In Vivo Efficacy and Pharmacodynamic Studies in Animal Models of Viral Infection

Following the confirmation of in vitro activity, the efficacy of Pleconaril-d8 is assessed in relevant animal models of picornavirus infection. These studies are crucial for understanding the compound's performance in a complex biological system and for evaluating its pharmacodynamic profile, which links drug exposure to its antiviral effect.

The development of robust animal models is essential for studying human enterovirus pathogenesis and for evaluating antiviral therapies, as these viruses typically only infect humans. tandfonline.com Neonatal mice are frequently used models because they are susceptible to infection with various enteroviruses, including coxsackieviruses and certain strains of Enterovirus 71 (EV-A71) and Enterovirus D68 (EV-D68). tandfonline.comnih.govmdpi.com Depending on the virus strain and the route of inoculation (e.g., intraperitoneal, intracerebral), these models can replicate key aspects of human disease, such as paralysis and mortality. tandfonline.commdpi.com For instance, mouse models of lethal coxsackievirus A9, coxsackievirus A21, and coxsackievirus B3 infection have been successfully used to demonstrate the in vivo efficacy of oral pleconaril. asm.orgnih.govasm.org Other models, such as the cotton rat, are susceptible to human rhinoviruses and can be used to study respiratory infections. mdpi.comasm.org The selection of a model for Pleconaril-d8 research would be guided by its intended clinical application and the specific picornavirus being targeted.

In these animal models, the primary endpoints for assessing the efficacy of Pleconaril-d8 would include increased survival rates, reduction in clinical signs of disease (e.g., paralysis), and a decrease in viral load in target tissues. nih.govasm.org For example, in studies with the parent compound pleconaril, treatment dramatically reduced virus levels in the target tissues of mice infected with coxsackievirus B3. asm.orgnih.gov To assess viral load, techniques such as quantitative reverse transcription PCR (RT-qPCR) or plaque assays are performed on tissues like the brain, spinal cord, and heart. nih.govmdpi.com Histopathological examination of these tissues is also conducted to evaluate the extent of tissue damage and inflammation, and to determine if treatment with Pleconaril-d8 leads to a reduction in pathological changes compared to untreated, infected control animals. researchgate.net

Table 2: Efficacy of Pleconaril in Murine Models of Enterovirus Infection This table summarizes efficacy data for the parent compound, pleconaril, to illustrate the types of outcomes measured in preclinical in vivo studies, as specific data for Pleconaril-d8 is not available in the provided search results.

| Animal Model | Virus | Key Efficacy Outcome | Reference |

|---|---|---|---|

| Suckling Mice | Coxsackievirus A9 | Increased survival with therapeutic dosing | asm.orgnih.gov |

| Weanling Mice | Coxsackievirus A21 | Increased survival rate | asm.orgnih.gov |

| Adult Mice | Coxsackievirus B3 | Increased survival and dramatic reduction of virus in target tissues | asm.orgnih.gov |

| One-day-old Mice | Enterovirus 71 | Reduced morbidity and mortality | researchgate.netresearchgate.net |

Advanced Mechanistic Investigations at the Cellular and Subcellular Levels

To further elucidate the antiviral mechanism of Pleconaril-d8, advanced studies at the cellular and subcellular levels are necessary. These investigations aim to confirm that the compound acts on the same target as its parent molecule and to explore the precise molecular interactions involved. The established mechanism for pleconaril is the inhibition of capsid function, which prevents both virus-cell attachment and the uncoating of viral RNA. asm.orgnih.gov Time-of-addition experiments are a key tool in this investigation. nih.gov In these assays, the compound is added at different stages of the viral replication cycle. For a capsid-binding inhibitor like pleconaril, antiviral activity is observed only when the drug is present during the early stages of infection, such as attachment and entry. nih.gov It is expected that Pleconaril-d8 would exhibit the same profile in such experiments, showing no effect on viral replication if added after the virus has already entered the cell and uncoated its genome. nih.gov These mechanistic studies confirm that deuteration does not alter the mode of action and that Pleconaril-d8 functions as a specific inhibitor of picornavirus capsid function. frontierspartnerships.org

Gene Expression and Proteomic Profiling in Response to Pleconaril-d8 Exposure

No specific studies detailing the gene expression or proteomic profiles in response to Pleconaril-d8 exposure were identified in the available scientific literature.

Modulation of Cellular Signaling Pathways by Pleconaril-d8

There is no available data from preclinical or mechanistic studies that describes the modulation of specific cellular signaling pathways by Pleconaril-d8.

Investigations into Drug-Drug and Metabolite-Metabolite Interactions of Pleconaril-d8 (Mechanistic, in vitro or Animal Models)

Pleconaril-d8 is a deuterated form of Pleconaril. Deuteration is a strategy often used in drug development to alter pharmacokinetic properties, including metabolic pathways, potentially reducing drug-drug interactions. While specific interaction studies on Pleconaril-d8 are not available, the parent compound, Pleconaril, is known for its significant potential for drug-drug interactions, primarily through the induction of cytochrome P450 (CYP) enzymes. biorxiv.orgbiorxiv.org

The FDA did not approve Pleconaril partly due to its activity as an inducer of the CYP3A enzyme, a critical pathway for the metabolism of many drugs. nih.gov This induction can accelerate the metabolism of co-administered drugs, potentially leading to a loss of their efficacy.

Key Interaction Profile of the Parent Compound, Pleconaril:

CYP450 Enzyme Induction : Pleconaril is a known inducer of cytochrome P450 enzymes. biorxiv.orgbiorxiv.org This poses a risk of drug-drug interactions when co-administered with other medications metabolized by these enzymes. biorxiv.org

Mechanism of Interaction : The induction of CYP enzymes by Pleconaril can lead to decreased plasma concentrations and reduced therapeutic effects of other drugs.

It is hypothesized that the development of Pleconaril-d8 is aimed at mitigating these metabolic interactions, a common goal for deuterating pharmaceutical compounds. However, without specific in vitro or animal model data for Pleconaril-d8, its precise interaction profile remains uncharacterized.

Structure Activity Relationship Sar and Derivative Research for Pleconaril D8

Systematic Studies on Deuterium (B1214612) Position and Antiviral Activity

While specific systematic studies on the positional effects of deuterium in Pleconaril-d8 are not available in the public domain, the principles of deuteration in medicinal chemistry provide a strong basis for predicting its impact. The "d8" designation implies the replacement of eight hydrogen atoms with deuterium. The primary rationale for such substitution is to leverage the kinetic isotope effect. C-D bonds are stronger than C-H bonds, making them more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. pharmafocusasia.com

Systematic studies on deuterated analogs of other antiviral agents have shown that the position of deuterium is critical. For instance, in the development of deuterated forms of the COVID-19 drug remdesivir (B604916), specific deuteration led to favorable pharmacokinetic profiles. nih.gov In the case of Pleconaril-d8, it is hypothesized that the deuterium atoms are placed on methyl groups or other positions identified as primary sites of oxidative metabolism in the parent pleconaril (B1678520) molecule.

Computational Approaches in Pleconaril-d8 Design (Molecular Docking, Molecular Dynamics Simulations)

Computational tools are indispensable in modern drug design and would be instrumental in the rational design of Pleconaril-d8.

Molecular Docking: This technique would be used to predict and analyze the binding of Pleconaril-d8 to the hydrophobic pocket of the VP1 capsid protein. By creating a three-dimensional model of the protein-ligand complex, researchers can visualize the key interactions, such as hydrophobic contacts and hydrogen bonds. Docking studies would confirm that the introduction of deuterium does not negatively impact the binding affinity of the molecule for its target. Such studies have been extensively used to understand the binding of pleconaril and its derivatives.

These computational approaches allow for the in silico screening of various deuterated isomers of pleconaril, helping to prioritize the most promising candidates for synthesis and biological evaluation, thereby saving significant time and resources.

Rational Design of Novel Pleconaril-d8 Derivatives with Enhanced Pharmacokinetic and Antiviral Properties

The rational design of novel Pleconaril-d8 derivatives would aim to build upon the potential advantages conferred by deuteration. The primary goal is to enhance the pharmacokinetic profile and broaden the antiviral spectrum. Research on non-deuterated pleconaril has already explored numerous modifications to the core structure to overcome issues like drug resistance and induction of CYP enzymes. biorxiv.org

The table below summarizes the antiviral activity of pleconaril against various enterovirus isolates, providing a baseline for the expected potency of its deuterated analogs.

| Enterovirus Serotype | IC50 Range (µM) |

| Echovirus | 0.002 - 0.54 |

| Coxsackievirus A | 0.002 - 0.27 |

| Coxsackievirus B | 0.002 - 0.14 |

| Poliovirus | 0.004 - 0.27 |

| Enterovirus (other) | 0.002 - 3.4 |

Data sourced from studies on pleconaril. The antiviral activity of Pleconaril-d8 is expected to be in a similar range.

Comparative Analysis of Pleconaril-d8 with Other Capsid Inhibitors and Antiviral Classes

Pleconaril-d8 belongs to the class of capsid-binding inhibitors. A comparative analysis with other members of this class and with antivirals having different mechanisms of action is essential to understand its potential therapeutic niche.

Other Capsid Inhibitors: Compounds like vapendavir (B1682827) and pirodavir (B1678457) also target the VP1 pocket of picornaviruses. nih.gov While they share a common mechanism, their antiviral spectra and pharmacokinetic properties can differ. The key potential advantage of Pleconaril-d8 over these non-deuterated counterparts would be its enhanced metabolic stability. However, some capsid binders have shown limited efficacy or have been associated with the rapid emergence of drug resistance.

Other Antiviral Classes: In contrast to capsid inhibitors, other antiviral classes target different stages of the viral life cycle. For instance, protease inhibitors like rupintrivir (B1680277) block the processing of viral polyproteins, while polymerase inhibitors like remdesivir prevent the replication of the viral genome. rsc.org Combination therapy using drugs with different mechanisms of action is a promising strategy to increase efficacy and reduce the likelihood of resistance. rsc.org A deuterated capsid inhibitor like Pleconaril-d8 could be a valuable component in such combination regimens.

The following table provides a comparative overview of different antiviral classes targeting picornaviruses.

| Antiviral Class | Mechanism of Action | Example Compound(s) |

| Capsid Inhibitors | Prevent viral uncoating | Pleconaril, Vapendavir |

| Protease Inhibitors | Inhibit viral polyprotein processing | Rupintrivir |

| Polymerase Inhibitors | Inhibit viral RNA synthesis | Remdesivir (broad-spectrum) |

Future Perspectives and Research Gaps for Pleconaril D8

Unexplored Deuteration Positions and Their Potential Impact on Pharmacokinetics and Activity

The strategic placement of deuterium (B1214612) atoms within a drug molecule can significantly alter its metabolic fate, a principle known as the deuterium kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are often responsible for drug metabolism. pharmafocusasia.comnih.gov While "Pleconaril-d8" implies the presence of eight deuterium atoms, the specific positions of deuteration are crucial and largely unexplored in publicly available literature.

Future research should systematically investigate deuteration at various metabolically labile sites within the Pleconaril (B1678520) structure. Key areas of interest include:

The Alkyl Linker: The ether linkage in Pleconaril could be a site of metabolic activity. Deuterating the propyl chain connecting the central phenyl ring to the isoxazole (B147169) ring could slow down oxidative metabolism, potentially increasing the drug's half-life and exposure. nih.govnih.gov

Aromatic Rings: The central phenyl ring and the trifluoromethylphenyl group are also potential sites for hydroxylation by CYP enzymes. While aromatic C-H bonds are generally more stable, their deuteration could offer a secondary stabilization effect.

The Isoxazole Ring: Modifications to the isoxazole ring have been shown to impact antiviral activity. nih.gov While less likely to be a primary metabolic site, the impact of deuteration here on both pharmacokinetics and target binding affinity warrants investigation.

| Potential Deuteration Site | Hypothesized Impact on Pharmacokinetics | Key Research Question |

| O-propyl linker | Reduced oxidative metabolism, increased half-life | What is the rate of metabolism at this site compared to other positions? |

| Central phenyl ring | Potentially decreased rate of aromatic hydroxylation | Does deuteration of this ring significantly alter CYP enzyme interactions? |

| Trifluoromethylphenyl group | Minor impact expected, but could prevent minor metabolite formation | Can deuteration here enhance stability without affecting capsid binding? |

| Isoxazole ring | Unlikely major metabolic site, potential for altered activity | Does deuteration on this heterocyclic ring impact binding affinity to the VP1 pocket? |

Integration of Multi-Omics Data for Comprehensive Understanding of Pleconaril-d8 Effects

A comprehensive understanding of a drug's impact requires looking beyond its primary mechanism of action. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool to elucidate the broader biological effects of Pleconaril-d8. nih.govmdpi.com Currently, there is a significant gap in our understanding of how Pleconaril and its deuterated analogs affect the host cell at a systems level.

Future research should leverage multi-omics to:

Map Host-Virus Interactions: Transcriptomic (RNA-Seq) and proteomic analyses of infected cells treated with Pleconaril-d8 could reveal changes in host gene and protein expression that are critical for viral replication. This could identify host factors that are either co-opted by the virus or part of the antiviral response, potentially revealing new therapeutic targets. nih.gov

Identify Off-Target Effects: The reasons for Pleconaril's failure to gain FDA approval included concerns about drug-drug interactions, specifically the induction of CYP3A enzymes. drugbank.combiorxiv.orgbiorxiv.org A multi-omics analysis could provide a detailed, unbiased view of the cellular pathways affected by Pleconaril-d8, helping to predict potential off-target effects and drug interactions more accurately than traditional methods.

Elucidate Resistance Mechanisms: By comparing the multi-omics profiles of cells infected with sensitive versus resistant viral strains, researchers could identify the cellular changes that accompany the development of resistance. This knowledge is crucial for developing strategies to overcome resistance and for designing next-generation capsid binders.

Integrating these large datasets requires sophisticated bioinformatics tools and can provide a holistic view of the drug's effects, paving the way for more personalized and effective antiviral therapies. mdpi.comnih.gov

Development of Advanced In Vitro and In Vivo Models for Pleconaril-d8 Research

The evaluation of antiviral candidates relies heavily on the quality and relevance of preclinical models. While traditional cell culture systems and animal models have been instrumental, there is a need for more advanced models that better recapitulate human physiology and disease. nih.govmdpi.com

Advanced In Vitro Models:

Human Organoids: Lung and intestinal organoids, which are three-dimensional structures derived from human stem cells, can model the structure and function of human organs more accurately than 2D cell cultures. mdpi.com For a drug targeting respiratory and gastrointestinal viruses like enteroviruses, these models would be invaluable for studying viral tropism, replication, and the efficacy of Pleconaril-d8 in a more physiologically relevant context.

Air-Liquid Interface (ALI) Cultures: For respiratory viruses like rhinoviruses and EV-D68, ALI cultures of human airway epithelial cells provide a model that mimics the natural environment of the respiratory tract. Testing Pleconaril-d8 in these systems would offer better insight into its potential clinical efficacy.

Advanced In Vivo Models:

Humanized Mouse Models: A significant challenge in studying human-specific viruses is the lack of suitable animal models. Mice with engrafted human immune systems or expressing human viral receptors could provide a more accurate platform for evaluating the in vivo efficacy and host response to Pleconaril-d8.

Disease-Specific Models: Research on Pleconaril has included mouse models of lethal enterovirus infection. nih.gov Future studies on Pleconaril-d8 should utilize and refine these models, for instance, by developing models that better mimic specific human diseases like acute flaccid myelitis (associated with EV-D68) or viral myocarditis (associated with Coxsackievirus B3). nih.gov

The development and use of these advanced models will bridge the gap between preclinical findings and clinical outcomes, enabling a more accurate assessment of Pleconaril-d8's therapeutic potential.

Methodological Advancements in Pleconaril-d8 Synthesis and Analytical Characterization

The efficient and precise synthesis of Pleconaril-d8 is fundamental to its research and development. While the synthesis of Pleconaril itself is established, the introduction of deuterium at specific sites requires specialized methods.

Future advancements should focus on:

Stereoselective Synthesis: Developing catalytic methods for the enantioselective addition of nucleophiles to nitriles could streamline the synthesis of complex molecules like Pleconaril and its deuterated analogs, ensuring high purity and reducing production costs. nih.gov

Novel Deuteration Reagents: Research into new, more efficient, and site-selective deuteration reagents will be crucial for creating a library of Pleconaril-d8 isotopologues for systematic study.

High-Resolution Analytical Techniques: Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the exact location and extent of deuteration within the molecule. Future work should focus on developing rapid and highly sensitive analytical methods to characterize these compounds and their metabolites in complex biological samples. This will be vital for detailed pharmacokinetic and metabolic studies.

These methodological improvements will not only facilitate the research of Pleconaril-d8 but also contribute to the broader field of deuterated drug development.

Potential for Pleconaril-d8 in Combating Emerging Viral Threats (Mechanistic Perspective)

Pleconaril's mechanism of action—binding to a conserved hydrophobic pocket in the VP1 capsid protein—gives it broad-spectrum activity against many picornaviruses. drugbank.comnih.gov This mechanism prevents the virus from uncoating and releasing its RNA into the host cell. biorxiv.org The enhanced pharmacokinetic profile expected from Pleconaril-d8 could make it a valuable tool against emerging and re-emerging viral threats.

The key mechanistic advantages would be:

Sustained Therapeutic Concentrations: By slowing down metabolism, Pleconaril-d8 could maintain plasma and tissue concentrations above the inhibitory concentration (IC90) for a longer duration. nih.gov This is particularly important for treating established infections and for prophylactic use during an outbreak.

Overcoming Resistance Barriers: Some viral resistance to Pleconaril arises from mutations in the VP1 binding pocket. nih.gov While deuteration does not change the drug's direct interaction with the target, maintaining higher, more consistent drug levels could potentially overcome certain types of low-level resistance.

Broad Applicability: The target pocket is conserved across a wide range of rhinoviruses and enteroviruses, including clinically significant pathogens like Enterovirus D68 (EV-D68) and Coxsackieviruses. biorxiv.orgnih.gov An optimized Pleconaril-d8 could, therefore, be a first-line defense against future outbreaks caused by novel or re-emerging members of the Picornaviridae family.

Future research must focus on testing Pleconaril-d8 against a wide panel of contemporary clinical isolates of emerging enteroviruses to confirm its spectrum of activity. Mechanistic studies using cryo-electron microscopy could further elucidate how deuteration might subtly influence the interaction with the viral capsid and its stabilizing effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.